
2-Amino Edoxaban Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino Edoxaban Methanesulfonate is a chemical compound with the molecular formula C16H22ClN5O3 • CH4O3S and a molecular weight of 463.93 g/mol . It is a derivative of Edoxaban, a direct oral anticoagulant used to prevent and treat thromboembolic disorders . This compound is characterized by its ability to inhibit activated clotting factor X (FXa), which plays a crucial role in the coagulation cascade .
Métodos De Preparación
The synthesis of 2-Amino Edoxaban Methanesulfonate involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is Ethyl-2-[(5-chloropyridine-2-yl)amino]-2-oxoacetate hydrochloride, which is synthesized through a condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloropyridine in the presence of acetonitrile . The final step involves the reaction of this intermediate with tert-butyl{(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexy}carbamate oxalate hydrate to form this compound .
Análisis De Reacciones Químicas
2-Amino Edoxaban Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-Amino Edoxaban Methanesulfonate has several scientific research applications:
Mecanismo De Acción
2-Amino Edoxaban Methanesulfonate exerts its effects by selectively inhibiting activated clotting factor X (FXa), a serine protease responsible for the generation of thrombin . By binding directly to the active site of FXa, the compound blocks the interaction with prothrombin, thereby preventing the formation of blood clots . This mechanism is similar to that of other direct oral anticoagulants, but this compound is noted for its rapid onset of action and high selectivity .
Comparación Con Compuestos Similares
2-Amino Edoxaban Methanesulfonate can be compared with other direct oral anticoagulants, such as:
Rivaroxaban: Another FXa inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dabigatran: A direct thrombin inhibitor, which acts on a different target in the coagulation cascade.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its high selectivity and rapid onset of action .
Propiedades
Fórmula molecular |
C17H26ClN5O6S |
|---|---|
Peso molecular |
463.9 g/mol |
Nombre IUPAC |
N-[(1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;methanesulfonic acid |
InChI |
InChI=1S/C16H22ClN5O3.CH4O3S/c1-22(2)16(25)9-3-5-12(11(18)7-9)20-14(23)15(24)21-13-6-4-10(17)8-19-13;1-5(2,3)4/h4,6,8-9,11-12H,3,5,7,18H2,1-2H3,(H,20,23)(H,19,21,24);1H3,(H,2,3,4)/t9-,11+,12-;/m0./s1 |
Clave InChI |
HVPXYAXQJCBREW-CRGLIXAISA-N |
SMILES isomérico |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl.CS(=O)(=O)O |
SMILES canónico |
CN(C)C(=O)C1CCC(C(C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
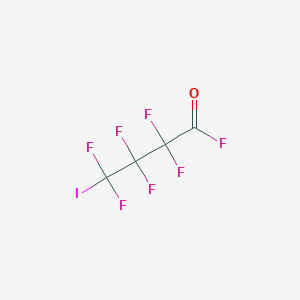
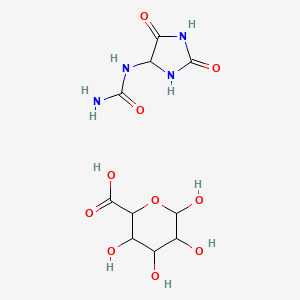
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)
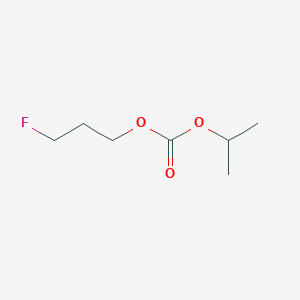
![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
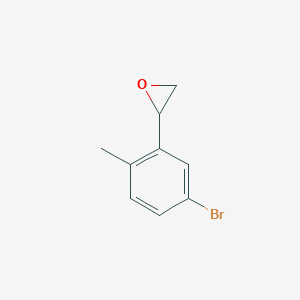
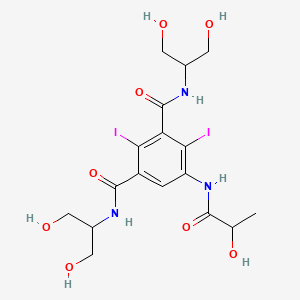
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
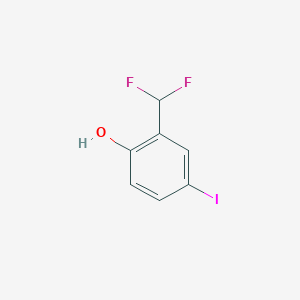


![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
